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Compound of Interest

Compound Name:
2-Chloropyridine-4-carbonyl

chloride

Cat. No.: B1334659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR)

chemical shifts for a series of substituted isonicotinamide derivatives. The data presented

herein is crucial for the structural elucidation and characterization of novel compounds in

medicinal chemistry and drug development, where the isonicotinamide scaffold is a key

pharmacophore. This document summarizes quantitative spectral data, details the

experimental methodology for data acquisition, and illustrates the structural relationships of the

analyzed compounds.

Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shift (δ) values in parts per million

(ppm) for a series of isonicotinic acid hydrazide derivatives. These compounds share a

common isonicotinoyl core and differ by the substitution on the hydrazone moiety, which is

formed from the reaction of isoniazid (isonicotinic acid hydrazide) with various substituted 2-

hydroxyacetophenones. The data allows for a direct comparison of the electronic effects of

different substituents on the carbon atoms of the pyridine ring and the hydrazide side chain.[1]

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Isonicotinic Acid Hydrazide Derivatives in

CDCl₃[1]
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Carbon
Atom

Derivative
3a
(R¹=R²=H)

Derivative
3b (R¹=Cl,
R²=H)

Derivative
3c (R¹=Br,
R²=H)

Derivative
3d (R¹=CH₃,
R²=H)

Derivative
3e
(R¹=OCH₃,
R²=H)

Pyridine Ring

C-2, C-6 150.71 150.75 150.76 150.73 150.73

C-3, C-5 122.57 122.61 122.64 125.57 122.57

C-4 140.78 140.61 140.50 140.74 140.71

Side Chain

C=O 163.71 163.59 163.98 163.50 163.53

C=N 158.54 159.21 158.34 160.06 159.70

CH₃-C=N 14.81 14.95 15.01 14.86 15.00

Substituent

Phenyl Ring

& Other

C-1' 119.45 120.33 121.20 119.41 119.83

C-2' (C-OH) 157.41 156.24 158.34 157.11 153.24

C-3' 117.51 118.95 119.75 117.71 113.57

C-4' 129.57 129.41 131.25 129.29 118.49

C-5' (C-R¹) 121.57 127.81 127.59 127.59 152.04

C-6' 132.51 132.11 127.59 132.78 118.57

CH₃ (on

phenyl)
- - - 20.76 -

OCH₃ (on

phenyl)
- - - - 56.15
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Note: The numbering of the carbon atoms for the purpose of this table is illustrated in the

diagrams below.

Experimental Protocols
The experimental data cited in this guide was obtained using the following methodology.[1]

Adherence to a consistent protocol is essential for ensuring the reproducibility and

comparability of NMR data.

Instrumentation: NMR spectra were recorded on a Jeol ECP 400 spectrometer operating at a

frequency of 400 MHz for ¹H NMR and, consequently, 100 MHz for ¹³C NMR.

Sample Preparation:

The substituted isonicotinamide derivative was dissolved in deuterated chloroform (CDCl₃).

The solution was transferred to a standard 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts

to 0.00 ppm.

¹³C NMR Data Acquisition:

Pulse Program: A standard proton-decoupled ¹³C NMR experiment was performed.

Solvent: Chloroform-d (CDCl₃).

Chemical Shifts (δ): Expressed in parts per million (ppm) relative to TMS.

Visualization of Structures and Workflows
The following diagrams illustrate the general structure of the compared isonicotinamide

derivatives and a typical workflow for their synthesis and characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://spectrabase.com/spectrum/9ep5DmDo1ik
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Structure of Isonicotinic Acid Hydrazide Derivatives
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Caption: General chemical structure of the compared derivatives.
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Experimental Workflow

Synthesis of Derivatives
(Isoniazid + Substituted Acetophenone)

Purification
(Recrystallization)

Sample Preparation
(Dissolve in CDCl3 with TMS)

13C NMR Data Acquisition
(400 MHz Spectrometer)

Data Processing & Analysis
(Chemical Shift Assignment)

Click to download full resolution via product page

Caption: Workflow for synthesis and 13C NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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